molecular formula C16H32N8O5 B1330336 Sialin CAS No. 70921-63-0

Sialin

Cat. No.: B1330336
CAS No.: 70921-63-0
M. Wt: 416.48 g/mol
InChI Key: WDVIDPRACNGFPP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Historical Nomenclature

This compound was first identified through investigations into the molecular basis of rare lysosomal storage disorders characterized by abnormal accumulation of free sialic acid. The defective gene, SLC17A5, coding for the lysosomal free sialic acid transporter was isolated by positional cloning in 1999. Prior to this discovery, researchers had established that patients with Salla disease and infantile sialic acid storage disease (ISSD) exhibited defective lysosomal membrane transport of sialic acid, but the responsible gene remained unidentified.

The SLC17A5 gene is located on chromosome 6q14-q15 and contains an open reading frame of 1485 base pairs. It encodes a protein of 495 amino acids that was subsequently named this compound. Throughout scientific literature, this protein has accumulated several synonyms reflecting its various discovered functions:

Nomenclature Description Reference
This compound Primary designation
Membrane glycoprotein HP59 Alternative name
Sodium/sialic acid cotransporter Functional description
Solute carrier family 17 member 5 Systematic designation
H(+)/sialic acid cotransporter Functional description
H(+)/nitrate cotransporter Additional function
Vesicular H(+)/Aspartate-glutamate cotransporter Expanded functional role

The identification of SLC17A5 represented a significant breakthrough in understanding the molecular basis of sialic acid storage disorders. The subsequent characterization of mutations in this gene provided crucial insights into the genotype-phenotype correlations observed in patients with these conditions.

Biological Role in Lysosomal Function

This compound functions primarily as a proton-coupled sialic acid transporter located in the lysosomal membrane, where it plays a critical role in the catabolism of sialoglycoconjugates. The catabolic pathway begins when sialoglycoconjugates are trafficked to lysosomes for degradation. Within the acidic environment of the lysosome, sialic acid residues are sequentially removed from these macromolecules through hydrolysis by acid sialidases (neuraminidases).

Once liberated, the free sialic acid molecules must be exported from the lysosome to the cytosol for either reuse in biosynthetic pathways or further degradation. This compound facilitates this crucial export step through a proton-coupled transport mechanism:

SLC17A5 cotransports Neu5Ac (N-acetylneuraminic acid) and H+ from the lysosomal lumen to the cytosol

Recent structural studies have provided significant insights into the molecular mechanism of sialic acid transport by this compound. In 2023, researchers presented the structure of human this compound in an inward-facing partially open conformation determined by cryo-electron microscopy, representing the first high-resolution structure of any human SLC17 member. This structural analysis revealed two unique features:

  • The proton coupling/sensing mechanism requires two highly conserved glutamic acid residues (E171 and E175) instead of one (E175) as previously suggested.
  • The normal function of this compound requires the stabilization of a cytosolic helix, a structural feature previously unrecognized in the literature.

A more recent study in 2024 presented additional cryogenic electron-microscopy structures of human this compound in multiple conformational states: apo cytosol-open, apo lumen-open, NAAG-bound, and inhibitor-bound. These structures revealed a putative sialic acid binding site involving His298, Tyr301, and Ser411, which form hydrophilic interactions with sialic acid.

Defects in this compound function lead to the accumulation of free sialic acid within lysosomes, resulting in enlarged 'vacuolar' lysosomes visible by electron microscopy in certain cell types. This accumulation forms the biochemical basis of the free sialic acid storage disorders, with affected individuals excreting approximately 10-100 fold normal amounts of free sialic acid in urine.

Beyond its role in lysosomes, this compound has been found to function in the plasma membrane of certain cell types. In salivary gland cells, this compound localizes to the basolateral membrane where it functions as an electrogenic 2NO3−/H+ cotransporter mediating nitrate uptake into the cell. This finding suggests this compound is a versatile anion transporter that can mediate the transport of various substrates including sialic acid, nitrate, glutamate, and aspartate.

Evolutionary Conservation Across Species

This compound belongs to the major facilitator superfamily (MFS) of transporters and the anion/cation symporter (ACS) family. Structural analyses have revealed that this compound adopts a classical MFS fold consisting of 12 transmembrane helices (TMs) with two pseudo-symmetric domains: N-domain (TMs 1-6) and C-domain (TMs 7-12).

Comparative genomic analyses have identified this compound orthologs across various species, indicating its evolutionary conservation and fundamental importance in cellular function. The table below highlights some key species with identified this compound orthologs:

Species Gene Name Protein Length Notable Features Reference
Homo sapiens (Human) SLC17A5 495 amino acids 12 transmembrane domains
Danio rerio (Zebrafish) slc17a5 488-489 amino acids Functions in sialic acid transport
Various other vertebrates SLC17A5 orthologs Variable Conserved transport function

The overall structure of human this compound shares significant structural similarity with other transporters across species, including D-galactonate:proton symporter DgoT and nitrate/nitrite antiporter NarK with root mean square deviation (RMSD) values of 2.4 Å and 2.7 Å respectively. In the lumen-open conformation, this compound shares structural similarities with VGLUT2 and monocarboxylate transporter 1 (MCT1).

A study on the evolutionary inferences of lysosomal membrane proteins found that this compound has seven conserved domains with short lengths ranging from 5-9 amino acids with average entropy of zero. The hydrophobicity profile of this compound across species shows that the mean hydrophobicity of the protein is generally around zero, with maximum hydrophobicity observed at positions 40-70, 200-250, and 460-485 in various species.

The conservation of this compound across species extends beyond vertebrates. Components of the sialylation pathway, including transporters like this compound, have been identified in the ancestor of eukaryotes. This evolutionary conservation underscores the fundamental importance of sialic acid metabolism and transport in cellular function throughout evolutionary history.

Importantly, the critical functional residues identified in human this compound, such as those involved in substrate binding and proton coupling, show high conservation across species, suggesting strong evolutionary pressure to maintain these essential transport functions. The remarkable degree of conservation of this compound across diverse species highlights its fundamental importance in cellular physiology and suggests that its role in sialic acid transport emerged early in evolutionary history.

Properties

CAS No.

70921-63-0

Molecular Formula

C16H32N8O5

Molecular Weight

416.48 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1

InChI Key

WDVIDPRACNGFPP-QWRGUYRKSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

sequence

GGKR

Origin of Product

United States

Scientific Research Applications

Physiological Functions of Sialin

This compound is essential for maintaining cellular homeostasis by regulating sialic acid levels in the cytosol. It facilitates the import of dietary sialic acid and plays a significant role in neurotransmitter transport.

Neurotransmitter Transport

Recent studies indicate that this compound is not only involved in sialic acid transport but also in the transport of neurotransmitters such as glutamate and aspartate into synaptic vesicles. This dual function suggests its critical role in synaptic transmission and neuronal communication .

Lysosomal Storage Disorders

Mutations in the SLC17A5 gene lead to two major neurodegenerative disorders: Salla disease and infantile sialic acid storage disease (ISSD). These conditions are characterized by the accumulation of sialic acid within lysosomes, resulting in severe neurological deficits. The severity of these disorders correlates with the level of functional this compound activity .

Table 1: Characteristics of Lysosomal Storage Disorders Associated with this compound

DisorderGenetic MutationSymptomsSeverity Level
Salla DiseaseSLC17A5Developmental delay, ataxiaModerate
Infantile Sialic Acid Storage DiseaseSLC17A5Severe neurological impairmentSevere

Drug Development

The structural modeling of this compound has paved the way for high-throughput screening (HTS) to identify potential pharmacological agents that can modulate its activity. Recent studies utilized homology modeling and molecular docking to explore interactions between this compound and synthetic analogues of sialic acid, revealing potential inhibitors that could serve as therapeutic agents for related disorders .

Salivary Gland Regeneration

Research has demonstrated that this compound plays a pivotal role in the regeneration of salivary glands following injury. A study involving submandibular gland duct ligation in rats showed that manipulation of this compound expression affected polysialic acid synthesis, which is crucial for tissue regeneration .

Table 2: Experimental Findings on this compound's Role in Salivary Gland Regeneration

Study ReferenceMethodologyKey Findings
Wang et al., 2022Rat model of gland regenerationThis compound knockdown inhibited regeneration
PMC3322832Molecular dockingIdentified potential inhibitors for this compound

Potential Research Areas

  • Investigating the role of this compound in other types of cells beyond neurons and salivary glands.
  • Developing specific inhibitors or enhancers targeting this compound to treat associated disorders.
  • Exploring the implications of dietary sialic acid on health through this compound-mediated transport.

Comparison with Similar Compounds

Table 1: Structural and Functional Features of this compound and Related Transporters

Feature This compound (SLC17A5) VGLUT2 (SLC17A6) GlpT (E. coli)
Substrates Sialic acid, NO₃⁻, NAAG Glutamate Glycerol-3-phosphate
Transport Mechanism H⁺ symport (lysosome); Electrical gradient (vesicles) H⁺ antiport H⁺ symport
Cellular Role Lysosomal export, synaptic vesicles, nitrate transport Glutamate uptake into synaptic vesicles Nutrient uptake
Disease Link Salla disease, ISSD Neurological disorders N/A
Key Structural Motifs Glu171/Glu175 (pH sensing), Arg168 (conformation) Tyr135, Gln187 (substrate binding) Conserved TM helices
Resolution of Structures 2.8–3.4 Å (cryo-EM) 3.2–3.8 Å (cryo-EM) 3.3 Å (X-ray)

Functional Comparison: Substrate Specificity and Transport Mechanisms

  • Sialic Acid vs. In contrast, VGLUT2 exclusively transports glutamate via H⁺ antiport .
  • Nitrate Transport: this compound uniquely mediates electrogenic 2NO₃⁻/H⁺ cotransport in salivary glands, a role absent in VGLUT2 or GlpT .

Table 2: Key Residues in this compound and Functional Impact

Residue Role Impact of Mutation Evidence
Glu171/Glu175 Proton coupling 60% reduced transport efficiency
Arg168 Conformational regulation Locks this compound in lumen-open state
Ser61 Cytosolic gate modulation Impairs substrate release
Tyr119 Substrate coordination Aligns with VGLUT2’s Tyr135

Disease Associations and Mutational Impact

  • This compound Mutations :
    • Severe mutations (e.g., Gly328Glu, Pro334Arg) cause ISSD via structural disruptions .
    • Mild mutations (e.g., His183Arg) retain partial function, correlating with Salla disease .

pH Sensitivity and Conformational Dynamics

This compound’s transport cycle is pH-dependent, with Glu171/Glu175 acting as proton sensors. This contrasts with DgoT, where Glu133 mediates proton coupling .

Q & A

Q. What are the primary functional roles of Sialin (SLC17A5) in cellular transport mechanisms?

this compound is a multifunctional transporter involved in both lysosomal efflux of sialic acid and synaptic vesicle loading of neurotransmitters like N-acetylaspartylglutamate (NAAG). Its proton-coupled antiport mechanism facilitates the export of sialic acid from lysosomes, while in neurons, it uses membrane potential (Δψ) to transport NAAG into synaptic vesicles . Methodologically, these roles are validated through in vitro pH-gradient assays, radiolabeled substrate tracking, and knockout mouse models showing reduced NAAG levels in this compound-deficient brains .

Q. How can researchers experimentally distinguish this compound’s lysosomal versus synaptic vesicle functions?

  • Compartment-specific inhibitors : Use bafilomycin A1 (lysosomal proton pump inhibitor) to isolate lysosomal activity or valinomycin (disrupts Δψ) to study synaptic vesicle transport .
  • Cell-type models : Compare this compound activity in lysosome-rich non-neuronal cells (e.g., fibroblasts) versus neuronal cultures .
  • Substrate specificity assays : Test transport kinetics for sialic acid (lysosomal) versus NAAG/glutamate (synaptic) under varying pH and membrane potentials .

Q. What are the standard methods to validate this compound expression and localization in mammalian cells?

  • Immunofluorescence/confocal microscopy : Use antibodies against this compound (e.g., anti-SLC17A5) with organelle markers (e.g., LAMP1 for lysosomes, synaptophysin for vesicles) .
  • Subcellular fractionation : Isolate lysosomal and synaptic vesicle fractions via differential centrifugation, followed by Western blotting .
  • Knockdown/knockout controls : Compare wild-type and this compound-deficient cells to confirm specificity .

Advanced Research Questions

Q. How do conflicting reports on this compound’s transport mechanism (pH-driven vs. Δψ-driven) impact experimental design?

Discrepancies arise from this compound’s dual roles in lysosomes (pH-dependent) and synaptic vesicles (Δψ-dependent). To resolve this:

  • Context-dependent assays : Design experiments replicating lysosomal (pH 4.5–5.5) or synaptic (neutral pH with Δψ) conditions .
  • Structural studies : Use cryo-EM (e.g., at 2.8 Å resolution) to capture conformational states in both environments, clarifying proton coupling versus voltage sensitivity .
  • Mutagenesis : Target residues implicated in proton binding (e.g., His79) or voltage-sensing domains to dissect mechanisms .

Q. What strategies address challenges in characterizing this compound’s structural dynamics during substrate transport?

  • Cryo-EM trapping : Stabilize this compound in substrate-bound, occluded, and outward-open states using non-hydrolysable substrate analogs or inhibitory antibodies .
  • Molecular dynamics simulations : Model protonation states and conformational shifts under lysosomal vs. synaptic conditions .
  • Cross-linking mass spectrometry : Identify residue interactions during substrate translocation .

Q. How can researchers reconcile contradictory data on this compound’s role in nitric oxide (NO) homeostasis?

Some studies link this compound-mediated nitrate transport to NO synthesis, while others find no direct correlation. Methodological solutions include:

  • Tissue-specific knockout models : Assess NO levels in this compound-deficient organs (e.g., liver, brain) versus global knockouts .
  • Isotope tracing : Use ¹⁵N-labeled nitrate to track conversion to NO in this compound-expressing cells .
  • Multi-omics integration : Combine transcriptomics (this compound co-expressed genes) and metabolomics (NO pathway intermediates) to identify indirect regulatory roles .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing this compound transport kinetics in heterologous expression systems?

  • Michaelis-Menten curve fitting : Calculate KmK_m and VmaxV_{max} for substrates (e.g., sialic acid, NAAG) under varying pH/Δψ .
  • Error analysis : Use bootstrap resampling to account for variability in radiolabeled substrate uptake assays .
  • Comparative kinetics : Apply paired t-tests or ANOVA to compare wild-type vs. mutant this compound transport rates .

Q. How should researchers handle discrepancies between in vitro and in vivo this compound activity data?

  • Contextual validation : Replicate in vitro conditions (e.g., pH, ion gradients) in ex vivo tissue slices .
  • Pharmacological modulation : Test if in vivo inhibitors (e.g., sialic acid analogs) recapitulate in vitro findings .
  • Single-cell sequencing : Identify cell populations where this compound’s in vivo activity diverges from homogenized in vitro models .

Experimental Design and Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound-related transport assays?

  • Negative controls : Use this compound-knockout cells or non-functional mutants .
  • Buffer standardization : Precisely control pH (lysosomal: 4.5–5.5; synaptic: 7.0–7.4) and ion concentrations (e.g., K⁺/Cl⁻ gradients) .
  • Blinded analysis : Assign independent researchers to prepare samples and analyze data to reduce bias .

Q. How can researchers optimize cryo-EM workflows for this compound structure determination?

  • Sample preparation : Use nanodiscs or amphipols to stabilize this compound in lipid-like environments .
  • Grid screening : Collect >10,000 micrographs to ensure sufficient particle counts for low-abundance conformers .
  • Validation : Cross-validate cryo-EM maps with mutagenesis data (e.g., residue proximity in predicted binding pockets) .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound transport data in publications?

  • Dual-axis plots : Display substrate uptake (left axis) against pH/Δψ (right axis) to highlight mechanistic dependencies .
  • Structural overlays : Align cryo-EM maps of this compound in different states to illustrate conformational changes .
  • Supplemental datasets : Provide raw kinetic data and statistical analyses in accessible formats (e.g., .csv) .

Q. How should conflicting mechanistic hypotheses about this compound be addressed in discussion sections?

  • Weight-of-evidence approach : Compare support for pH-driven vs. Δψ-driven models across experimental systems .
  • Limitations acknowledgment : Note caveats (e.g., overexpression artifacts in heterologous systems) .
  • Unified models : Propose integrative mechanisms (e.g., pH modulates Δψ sensitivity) for future testing .

Tables

Table 1: Key Methodological Tools for this compound Research

Technique Application Example References
Cryo-EMStructural dynamics at 2.8 Å resolution
Radiolabeled uptakeSubstrate transport kinetics (Km/Vmax)
Knockout mouse modelsIn vivo functional validation
Cross-linking MSResidue interaction mapping during transport

Table 2: Common Pitfalls and Solutions in this compound Studies

Pitfall Solution
Overexpression artifactsUse endogenous promoters or knock-in models
Buffer condition variabilityStandardize pH/Δψ with continuous monitoring
Conflicting substrate specificityTest multiple substrates in parallel assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.